N,N-diethyl-1H-1,2,4-triazole-5-sulfonamide
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Overview
Description
N,N-diethyl-1H-1,2,4-triazole-5-sulfonamide: is a chemical compound belonging to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-1H-1,2,4-triazole-5-sulfonamide typically involves the reaction of 1,2,4-triazole with diethylamine and a sulfonyl chloride derivative. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Starting Materials: 1,2,4-triazole, diethylamine, sulfonyl chloride.
Reaction Conditions: The reaction is conducted in an organic solvent like dichloromethane or acetonitrile at room temperature.
Procedure: The 1,2,4-triazole is first dissolved in the solvent, followed by the addition of diethylamine and sulfonyl chloride. Triethylamine is then added to the reaction mixture to neutralize the acid by-product. The reaction mixture is stirred for several hours until the reaction is complete.
Purification: The product is isolated by filtration, washed with water, and purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps may include distillation, crystallization, and other separation techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N,N-diethyl-1H-1,2,4-triazole-5-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Condensation Reactions: The compound can react with aldehydes and ketones to form imines and other condensation products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and other electrophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are used under controlled conditions.
Condensation Reactions: Catalysts like acids or bases are used to facilitate the condensation reactions, often conducted at room temperature or slightly elevated temperatures.
Major Products Formed:
Substitution Reactions: Formation of N-substituted triazole derivatives.
Oxidation and Reduction: Formation of oxidized or reduced triazole derivatives.
Condensation Reactions: Formation of imines and other condensation products.
Scientific Research Applications
N,N-diethyl-1H-1,2,4-triazole-5-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N,N-diethyl-1H-1,2,4-triazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The sulfonamide group can form hydrogen bonds and other interactions with amino acid residues in the enzyme’s active site, leading to inhibition. Additionally, the triazole ring can participate in π-π stacking interactions with aromatic residues, further stabilizing the enzyme-inhibitor complex.
Comparison with Similar Compounds
- N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide
- N,N-diethyl-1H-1,2,4-triazole-3-sulfonamide
- N,N-dipropyl-1H-1,2,4-triazole-5-sulfonamide
Comparison:
- N,N-diethyl-1H-1,2,4-triazole-5-sulfonamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity.
- N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide has smaller alkyl groups, which may result in different steric and electronic effects compared to the diethyl derivative.
- N,N-diethyl-1H-1,2,4-triazole-3-sulfonamide differs in the position of the sulfonamide group, which can affect its binding interactions and reactivity.
- N,N-dipropyl-1H-1,2,4-triazole-5-sulfonamide has larger alkyl groups, potentially leading to increased hydrophobic interactions and different biological activities.
Properties
IUPAC Name |
N,N-diethyl-1H-1,2,4-triazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O2S/c1-3-10(4-2)13(11,12)6-7-5-8-9-6/h5H,3-4H2,1-2H3,(H,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGZTOGABYNHMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=NC=NN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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